
Niraparib tosylate
Descripción general
Descripción
El tosilato de niraparib es una forma de sal de niraparib, un inhibidor de la poli (ADP-ribosa) polimerasa. Se utiliza principalmente en el tratamiento del cáncer epitelial de ovario, trompa de Falopio o peritoneal primario recurrente. Al inhibir las enzimas de la poli (ADP-ribosa) polimerasa, el tosilato de niraparib induce citotoxicidad en las células cancerosas, lo que lo convierte en un valioso agente terapéutico en oncología .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del tosilato de niraparib implica varios pasos, comenzando con el ácido nitrobenzoico de 3-metil-2. El proceso incluye esterificación, hidroformilación de metilo, reacción de base de Schiff, ciclación, amidación, des-BOC y resolución quiral. Este método es eficiente, fácil de operar y adecuado para la producción industrial .
Métodos de producción industrial
La producción industrial del tosilato de niraparib generalmente sigue las rutas sintéticas mencionadas anteriormente, con optimización para la fabricación a gran escala. El proceso garantiza una alta pureza y rendimiento, lo que lo hace factible para la producción comercial .
Análisis De Reacciones Químicas
Hydrolysis to Niraparib Freebase
Niraparib tosylate undergoes hydrolysis in basic media to regenerate the freebase form. This reaction is critical for isolating the active pharmaceutical ingredient (API) during manufacturing .
Reaction Conditions :Experimental Data :
Parameter | Value | Source |
---|---|---|
Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | |
Reaction Time | 30 minutes | |
Yield | 75.9% | |
Temperature | Room temperature (20°C) |
Formation of Zwitterionic Salt-Cocrystal
A novel zwitterionic salt-cocrystal (NIR·TOS·PRO) was synthesized by combining this compound with L-proline. This multicomponent solid enhances solubility while maintaining bioequivalence to the monohydrate form .
Reaction Scheme :Characterization Data :
Technique | Findings | Source |
---|---|---|
Single-crystal XRD | Confirmed zwitterionic structure | |
Dissolution Studies | Comparable solubility to monohydrate |
Solid-State Mechanochemical Reactions
Mechanochemical methods were employed to synthesize stable crystalline forms of this compound, including Forms APO-I and APO-II .
Reaction Conditions for APO-I :
Parameter | Details | Source |
---|---|---|
Co-former | Urea | |
Solvent | Acetonitrile | |
Milling Time | 30 minutes per cycle |
Reaction Conditions for APO-II :
Parameter | Details | Source |
---|---|---|
Co-former | Oxalic acid | |
Solvent | Methanol | |
Milling Time | 30 minutes per cycle |
Key Outcomes :
- APO-I : 1:1 molar ratio with urea, confirmed via NMR .
- APO-II : 1:1.5 hydrate stoichiometry, validated by TGA .
Degradation Under Stress Conditions
While specific degradation pathways are not fully detailed in the provided sources, this compound’s susceptibility to hydrolysis (via esterase-mediated cleavage) and photolytic decomposition is inferred from its carboxylesterase metabolism .
Aplicaciones Científicas De Investigación
Ovarian Cancer Treatment
Niraparib tosylate is primarily indicated for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who have responded to platinum-based chemotherapy. Clinical trials have demonstrated significant improvements in progression-free survival (PFS) among patients treated with niraparib compared to placebo:
- NOVA Study : In a pivotal phase III trial, patients receiving niraparib had a median PFS of 20.9 months compared to 5.7 months for those on placebo (hazard ratio 0.26) .
Combination Therapies
Recent studies have explored the use of this compound in combination with other therapies:
- Radiation Therapy : this compound has been shown to enhance the effectiveness of radiation therapy. A study reported that combining niraparib with radiation significantly reduced cell proliferation and increased apoptosis in esophageal cancer cells . The combination therapy resulted in a markedly higher tumor suppression rate compared to either treatment alone.
Case Study: Radiosensitization
A preclinical study investigated the radiosensitizing effects of this compound on esophageal squamous cell carcinoma. The results indicated that:
- The combination of niraparib and radiation led to a significant decrease in colony formation efficiency (P < 0.01).
- Cell apoptosis was significantly higher in the combination group compared to either treatment alone.
- The study concluded that down-regulation of FANCG may be related to the enhanced radiosensitivity observed .
Safety Profile
The safety profile of this compound has been extensively documented. In clinical settings:
- Adverse events (AEs) were reported in 98% of patients treated with niraparib, with grade 3 or 4 AEs occurring in 65% of cases . Common AEs included thrombocytopenia (28%), anemia (25%), and neutropenia (11%).
- A real-world study involving 514 patients confirmed similar findings regarding hematological AEs, with manageable rates of toxicity through dose adjustments .
Comparative Data Table
Mecanismo De Acción
El tosilato de niraparib ejerce sus efectos inhibiendo las enzimas de la poli (ADP-ribosa) polimerasa, específicamente la poli (ADP-ribosa) polimerasa-1 y la poli (ADP-ribosa) polimerasa-2. Estas enzimas juegan un papel crucial en la reparación del ADN. Al bloquear su actividad, el tosilato de niraparib induce citotoxicidad en las células cancerosas, lo que lleva a la muerte celular. Este mecanismo es particularmente eficaz en células cancerosas con deficiencia de recombinación homóloga .
Comparación Con Compuestos Similares
Compuestos similares
Olaparib: Otro inhibidor de la poli (ADP-ribosa) polimerasa utilizado en el tratamiento del cáncer de ovario.
Rucaparib: Similar al niraparib, utilizado para el tratamiento del cáncer de ovario y próstata.
Talazoparib: Un potente inhibidor de la poli (ADP-ribosa) polimerasa utilizado en el tratamiento del cáncer de mama.
Singularidad del tosilato de niraparib
El tosilato de niraparib destaca por su alta selectividad hacia la poli (ADP-ribosa) polimerasa-1 y la poli (ADP-ribosa) polimerasa-2, lo que lo hace altamente efectivo en inducir citotoxicidad en las células cancerosas. Su biodisponibilidad oral y su perfil farmacocinético favorable mejoran aún más su potencial terapéutico .
Actividad Biológica
Niraparib tosylate, a potent inhibitor of poly(ADP-ribose) polymerases (PARP-1 and PARP-2), has garnered significant attention in cancer therapy, particularly for its role in enhancing radiosensitivity and its efficacy against various malignancies. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacodynamics, and clinical implications supported by diverse research findings.
This compound functions primarily as a PARP inhibitor , disrupting the DNA repair process. By inhibiting PARP-1 and PARP-2, this compound prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks (DSBs) when combined with other treatments such as radiation therapy. This mechanism is particularly effective in tumors with deficient homologous recombination repair pathways, such as those with BRCA mutations.
Pharmacodynamics and Pharmacokinetics
This compound exhibits selective inhibition with IC50 values of 3.8 nM for PARP-1 and 2.1 nM for PARP-2, indicating high potency against these targets . The compound has a molecular mass of 320.4 g/mol and is characterized by a high volume of distribution and a long elimination half-life, which supports its sustained therapeutic effects in vivo .
Key pharmacokinetic parameters include:
- C_max : Peak plasma concentration observed at approximately 2.49 hours post-administration.
- t_1/2 : Average terminal half-life of 92.5 hours , allowing for once-daily dosing .
Case Studies and Clinical Trials
-
Ovarian Cancer Treatment :
In pivotal studies, this compound demonstrated significant improvements in progression-free survival (PFS) among patients with recurrent platinum-sensitive ovarian cancer. In one study, patients with germline BRCA mutations experienced a median PFS of 21 months , compared to 5.5 months for those on placebo (HR 0.26; p < 0.0001) . -
Combination Therapy with Radiation :
A study assessing this compound's ability to enhance radiosensitivity in esophageal squamous cell carcinoma revealed that the combination treatment significantly reduced cell proliferation and increased apoptosis compared to radiation alone. The colony formation efficiency was markedly lower in the combination group (p < 0.01), indicating enhanced therapeutic efficacy .
In Vitro Studies
In vitro assays have shown that this compound increases the formation of PARP-DNA complexes, leading to enhanced cytotoxicity in cancer cells. The compound has been shown to:
- Induce apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
- Increase levels of γ-H2AX, a marker for DNA DSBs, confirming its role in promoting DNA damage .
In Vivo Studies
Xenograft models further support this compound's efficacy, demonstrating significant tumor growth inhibition when combined with radiotherapy compared to either treatment alone .
Summary Table of Biological Activity
Parameter | Value/Description |
---|---|
Target Proteins | PARP-1, PARP-2 |
IC50 (PARP-1) | 3.8 nM |
IC50 (PARP-2) | 2.1 nM |
C_max | 540 ng/mL |
t_1/2 | 92.5 hours |
Median PFS (gBRCAmut) | 21 months |
Median PFS (non-gBRCAmut) | 9.3 months |
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFHXWLJMNKNC-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026487 | |
Record name | Niraparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038915-73-9 | |
Record name | Niraparib tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niraparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIRAPARIB TOSYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.